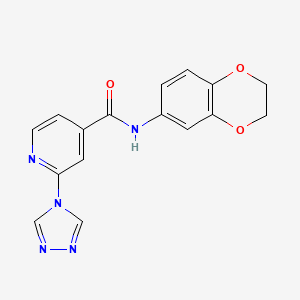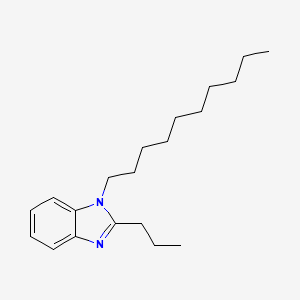![molecular formula C31H31N3O3S B15002130 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide](/img/structure/B15002130.png)
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-YL}thieno[2,3-B]pyridin-3-YL]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide is a complex organic compound with a unique structure that includes a spirocyclic isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide typically involves multiple steps, including the formation of the spirocyclic isoquinoline core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving isoquinoline derivatives.
Functional Group Transformations: Introduction of methoxy and methoxymethyl groups through nucleophilic substitution or other functional group transformations.
Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions, acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Biological Studies: Investigation of its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-N-methylbenzenamine: A simpler analog with similar functional groups but lacking the spirocyclic isoquinoline core.
N-Methyl-4-methoxyaniline: Another related compound with a simpler structure.
Uniqueness
4-Methoxy-N-[4-(methoxymethyl)-6-methyl-2-{4’H-spiro[cyclopentane-1,3’-isoquinolin]-1’-YL}thieno[2,3-B]pyridin-3-YL]benzamide is unique due to its complex spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H31N3O3S |
|---|---|
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
4-methoxy-N-[4-(methoxymethyl)-6-methyl-2-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylthieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C31H31N3O3S/c1-19-16-22(18-36-2)25-27(33-29(35)20-10-12-23(37-3)13-11-20)28(38-30(25)32-19)26-24-9-5-4-8-21(24)17-31(34-26)14-6-7-15-31/h4-5,8-13,16H,6-7,14-15,17-18H2,1-3H3,(H,33,35) |
Clé InChI |
YQIPAEFFWRCOCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C(SC2=N1)C3=NC4(CCCC4)CC5=CC=CC=C53)NC(=O)C6=CC=C(C=C6)OC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B15002049.png)
![2-[(4-Fluorophenyl)methyl]-5-([(4-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B15002052.png)
![2-Methyl-3-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)methyl]quinoxaline](/img/structure/B15002057.png)
![7-methyl-4-[4-(trifluoromethyl)phenyl]-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B15002058.png)
![N-(2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002067.png)

![4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-5-methyl-1,3-dioxol-2-one](/img/structure/B15002086.png)
![Ethyl 4-({[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoyl}amino)benzoate](/img/structure/B15002092.png)


![5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15002105.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine](/img/structure/B15002109.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002121.png)
![3,7-bis(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15002127.png)
